Hydralazine pyruvic acid hydrazone

Vue d'ensemble

Description

Hydralazine pyruvic acid hydrazone is a derivative of hydralazine, a well-known antihypertensive agent. This compound is formed when hydralazine reacts with pyruvic acid, resulting in a hydrazone linkage. This compound has garnered interest due to its potential biological activities and its role as a major metabolite of hydralazine in the human body .

Applications De Recherche Scientifique

Pharmacological Properties

Cardiovascular Activity

HPH has been identified as a metabolite that may contribute to the antihypertensive effects of hydralazine. In vitro and animal studies suggest that HPH possesses cardiovascular activity, which may explain the prolonged antihypertensive effect observed with hydralazine administration in humans, even when plasma levels of the parent drug are undetectable .

Pharmacokinetics

Research indicates that HPH demonstrates a unique pharmacokinetic profile. Studies involving intravenous administration in rabbits have shown that HPH's renal clearance is significantly higher than glomerular filtration rates, indicating active tubular secretion . Furthermore, the plasma half-life of HPH is approximately 156 minutes, which is crucial for understanding its therapeutic window and dosing considerations .

Analytical Techniques

Quantitative Analysis

The development of high-performance liquid chromatography (HPLC) methods has facilitated the accurate measurement of HPH in biological samples. A specific HPLC technique has been established to separate HPH from other serum constituents, allowing for precise quantification at low concentrations . This analytical advancement is vital for pharmacokinetic studies and therapeutic monitoring.

Clinical Implications

Renal Effects

In studies involving renal hypertensive rabbits, administration of HPH did not produce hypotensive effects, suggesting that while it is a significant metabolite, its clinical relevance may be limited compared to hydralazine itself . This finding emphasizes the need for further investigation into the therapeutic roles of HPH.

Genetic Considerations

Research has shown variations in the metabolism of hydralazine based on genetic factors such as acetylator status. Fast and slow acetylators exhibit different plasma concentrations of both hydralazine and its metabolites, including HPH. Understanding these genetic differences can guide personalized treatment strategies for hypertension .

Case Studies

Study on Healthy Volunteers

A study involving healthy male volunteers demonstrated the rapid formation of HPH following oral administration of hydralazine. Plasma concentrations were monitored over six hours post-dose, revealing a first-order decay in concentration for both hydralazine and HPH . This study highlights the dynamics of HPH formation and its implications for therapeutic efficacy.

Comparative Analysis in Rabbits

In another study, rabbits were administered labeled hydralazine to track the formation and clearance of HPH. Results indicated that most apparent hydralazine levels in plasma were due to the rapid conversion to HPH, underscoring its significance as a major metabolite .

Summary Table: Key Findings on this compound

| Aspect | Details |

|---|---|

| Chemical Structure | CHNO |

| Plasma Half-Life | Approximately 156 minutes |

| Renal Clearance | Exceeds glomerular filtration rate by 3-4 times in normal rabbits |

| Cardiovascular Effects | Limited hypotensive effects observed in animal studies |

| Analytical Methodology | High-performance liquid chromatography (HPLC) for quantification |

| Genetic Variability Impact | Acetylator status influences plasma concentrations and therapeutic response |

Mécanisme D'action

Target of Action

Hydralazine pyruvic acid hydrazone, also known as 2-(1-Phthalazinylhydrazono)propanoic acid, primarily targets the vascular smooth muscle cells . The compound’s role is to induce vasodilation, which is the widening of blood vessels .

Mode of Action

The compound interacts with its targets by inhibiting the release of calcium from the sarcoplasmic reticulum and inhibiting myosin phosphorylation in arterial smooth muscle cells . This interaction results in the relaxation of the smooth muscle cells, leading to vasodilation .

Biochemical Pathways

The compound affects the biochemical pathways related to vasodilation. It is known that hydralazine rapidly forms a hydrazone with pyruvic acid in plasma or whole blood . This reaction can account for a significant proportion of systemic clearance .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, hydralazine undergoes extensive acetylator phenotype-dependent first-pass metabolism . The mean fractional availability is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . Food may enhance the bioavailability .

Result of Action

The result of the compound’s action is the dilation of blood vessels, which can decrease systemic resistance and lower blood pressure . This makes it an effective treatment for conditions such as hypertension .

Action Environment

Environmental factors such as diet can influence the compound’s action, efficacy, and stability. For instance, food may enhance the bioavailability of the compound . Additionally, the compound’s action can be influenced by the individual’s acetylator phenotype, which is a genetically determined characteristic .

Analyse Biochimique

Biochemical Properties

Hydralazine Pyruvic Acid Hydrazone is spontaneously converted from hydralazine . It interacts with various biomolecules, including enzymes and proteins, in the body. The compound plays a role in biochemical reactions, particularly in the metabolic pathways independent of acetylator phenotype .

Cellular Effects

This compound influences cell function by interacting with various cellular processes. It has been recognized as a quantitatively important metabolite of hydralazine in human plasma

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from hydralazine. Hydralazine can undergo a reversible conversion to the active this compound . This conversion involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is very unstable in plasma in vitro, with a half-life of approximately 6 minutes at 37°C

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving rabbits, this compound at a maximum dose of 50 mumol/kg i.v. had no hypotensive effect

Metabolic Pathways

This compound is involved in various metabolic pathways. After oral administration, hydralazine undergoes extensive acetylator phenotype-dependent first-pass metabolism . The fact that hydralazine rapidly forms a hydrazone with pyruvic acid in plasma or whole blood can account for a significant proportion of systemic clearance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hydralazine pyruvic acid hydrazone can be synthesized through the reaction of hydralazine with pyruvic acid. The reaction typically involves mixing equimolar amounts of hydralazine and pyruvic acid in an appropriate solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Hydralazine pyruvic acid hydrazone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidative products.

Reduction: Reduction reactions can convert the hydrazone back to hydralazine and pyruvic acid.

Substitution: The hydrazone linkage can participate in substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Oxidative products include various hydrazone derivatives.

Reduction: Reduction typically yields hydralazine and pyruvic acid.

Substitution: Substitution reactions can produce a wide range of hydrazone derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

Hydralazine: The parent compound, used as an antihypertensive agent.

Hydrazone Derivatives: Various hydrazone derivatives with different biological activities.

Pyruvic Acid Derivatives: Compounds derived from pyruvic acid with diverse chemical and biological properties

Uniqueness

Hydralazine pyruvic acid hydrazone is unique due to its dual origin from hydralazine and pyruvic acid, combining the biological activities of both parent compounds. Its formation as a major metabolite of hydralazine also highlights its significance in the pharmacokinetics of hydralazine .

Activité Biologique

Hydralazine pyruvic acid hydrazone (HPH) is a significant metabolite of hydralazine, an antihypertensive agent. This compound has garnered attention due to its potential biological activities, particularly in the fields of cardiovascular health and cancer research. This article explores the biological activity of HPH, including its mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Synthesis

HPH is formed through the reaction of hydralazine with pyruvic acid, resulting in a hydrazone linkage. The synthesis typically involves mixing equimolar amounts of hydralazine and pyruvic acid in a solvent like methanol or ethanol under reflux conditions.

HPH primarily targets vascular smooth muscle cells, leading to vasodilation. The compound inhibits calcium release from the sarcoplasmic reticulum and prevents myosin phosphorylation in arterial smooth muscle cells. This action results in decreased systemic vascular resistance and lower blood pressure .

Biochemical Pathways

The compound affects several biochemical pathways associated with vasodilation. It is known to interfere with calcium transport in vascular smooth muscle, which is critical for muscle contraction and relaxation .

Pharmacokinetics

HPH exhibits unique pharmacokinetic properties:

- Absorption : After oral administration, hydralazine undergoes extensive first-pass metabolism, converting to HPH.

- Distribution : The volume of distribution varies significantly among individuals, influenced by genetic factors related to acetylation .

- Metabolism : HPH is predominantly cleared via renal mechanisms, with active tubular secretion playing a significant role. In studies involving rabbits, renal clearance exceeded glomerular filtration rates by 3 to 4 times .

- Half-life : The half-life of HPH is approximately 6 minutes in vitro at 37°C, indicating rapid metabolism and clearance from the bloodstream.

Antihypertensive Effects

Research indicates that HPH may contribute to the prolonged antihypertensive effects observed with hydralazine treatment. In animal models, doses up to 50 µmol/kg did not produce hypotensive effects, suggesting that HPH may not have significant direct blood pressure-lowering properties under certain conditions .

Anticancer Properties

Emerging studies suggest that HPH may exhibit anticancer properties. Its ability to influence cellular signaling pathways involved in proliferation and apoptosis has been noted, although detailed mechanisms remain under investigation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of HPH:

- Cardiovascular Studies : In a study involving rabbits, HPH was administered intravenously at varying doses. Results indicated no significant hypotensive response at high plasma concentrations, suggesting limited clinical relevance despite its presence as a metabolite of hydralazine .

- Cancer Research : Preliminary investigations into the anticancer potential of HPH have shown promise, particularly in modulating pathways related to cell growth and survival. Further research is required to elucidate these effects fully .

- Pharmacokinetic Analysis : A high-performance liquid chromatography method was developed for quantifying HPH levels in biological samples, facilitating better understanding of its pharmacokinetics and therapeutic implications .

Summary Table of Biological Activities

| Activity | Effect | Notes |

|---|---|---|

| Antihypertensive | Decreased vascular resistance | Limited direct effect observed at high doses |

| Anticancer | Potential modulation of cell signaling | Requires further investigation |

| Pharmacokinetics | Rapid metabolism and renal clearance | Half-life ~6 minutes; significant inter-individual variability |

Propriétés

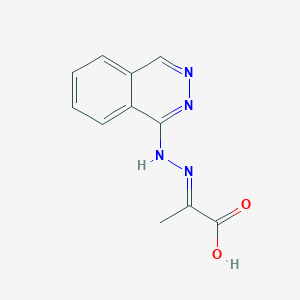

IUPAC Name |

(2E)-2-(phthalazin-1-ylhydrazinylidene)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-7(11(16)17)13-15-10-9-5-3-2-4-8(9)6-12-14-10/h2-6H,1H3,(H,14,15)(H,16,17)/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGHHASVNBBLOU-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NN=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=NN=CC2=CC=CC=C21)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67536-13-4 | |

| Record name | Hydralazine pyruvic acid hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067536134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydralazine pyruvate hydrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.